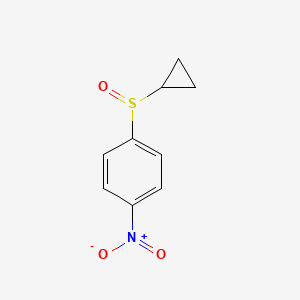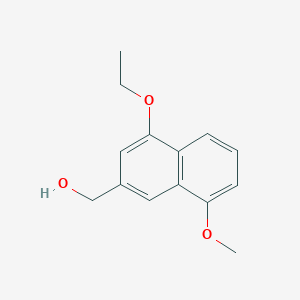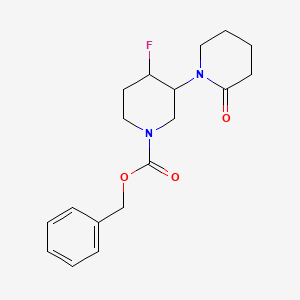![molecular formula C13H17NO4S B8592713 2-[[(4-Methyl-3-thienyl)amino]methylene]propanedioic acid 1,3-diethyl ester CAS No. 125605-37-0](/img/structure/B8592713.png)
2-[[(4-Methyl-3-thienyl)amino]methylene]propanedioic acid 1,3-diethyl ester
Übersicht
Beschreibung
2-[[(4-Methyl-3-thienyl)amino]methylene]propanedioic acid 1,3-diethyl ester is an organic compound with the molecular formula C12H15NO4S It is a derivative of malonic acid and contains a thienyl group, which is a sulfur-containing heterocycle
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-[[(4-Methyl-3-thienyl)amino]methylene]propanedioic acid 1,3-diethyl ester typically involves the reaction of diethyl malonate with 4-methylthiophene-3-carbaldehyde in the presence of a base, such as piperidine. The reaction proceeds via a Knoevenagel condensation, forming the desired product. The reaction conditions usually involve refluxing the reactants in an appropriate solvent, such as ethanol, for several hours.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions, such as temperature, solvent, and reaction time, to maximize yield and purity. Industrial production may also involve continuous flow processes to enhance efficiency and scalability.
Analyse Chemischer Reaktionen
Types of Reactions
2-[[(4-Methyl-3-thienyl)amino]methylene]propanedioic acid 1,3-diethyl ester can undergo various chemical reactions, including:
Oxidation: The thienyl group can be oxidized to form sulfoxides or sulfones.
Reduction: The compound can be reduced to form the corresponding amine.
Substitution: The ester groups can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.
Substitution: Nucleophiles such as amines or alcohols can react with the ester groups under basic or acidic conditions.
Major Products Formed
Oxidation: Sulfoxides or sulfones.
Reduction: Amines.
Substitution: Amides or esters, depending on the nucleophile used.
Wissenschaftliche Forschungsanwendungen
2-[[(4-Methyl-3-thienyl)amino]methylene]propanedioic acid 1,3-diethyl ester has several applications in scientific research:
Chemistry: It is used as a building block in organic synthesis, particularly in the synthesis of heterocyclic compounds.
Biology: The compound can be used in the study of enzyme inhibitors and as a probe for biological assays.
Industry: It may be used in the production of specialty chemicals and materials.
Wirkmechanismus
The mechanism of action of 2-[[(4-Methyl-3-thienyl)amino]methylene]propanedioic acid 1,3-diethyl ester depends on its specific application. In medicinal chemistry, it may act as an enzyme inhibitor by binding to the active site of the enzyme, thereby preventing substrate binding and subsequent catalysis. The thienyl group can interact with hydrophobic pockets, while the ester groups can form hydrogen bonds with amino acid residues in the enzyme’s active site.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- Diethyl 2-{[(3-thienyl)amino]methylene}malonate
- Diethyl 2-{[(2-methylthien-3-yl)amino]methylene}malonate
- Diethyl 2-{[(4-methoxythien-3-yl)amino]methylene}malonate
Uniqueness
2-[[(4-Methyl-3-thienyl)amino]methylene]propanedioic acid 1,3-diethyl ester is unique due to the presence of the 4-methylthienyl group, which can impart distinct electronic and steric properties compared to other thienyl derivatives. This can influence its reactivity and interactions with biological targets, making it a valuable compound for specific applications in research and industry.
Eigenschaften
CAS-Nummer |
125605-37-0 |
|---|---|
Molekularformel |
C13H17NO4S |
Molekulargewicht |
283.35 g/mol |
IUPAC-Name |
diethyl 2-[[(4-methylthiophen-3-yl)amino]methylidene]propanedioate |
InChI |
InChI=1S/C13H17NO4S/c1-4-17-12(15)10(13(16)18-5-2)6-14-11-8-19-7-9(11)3/h6-8,14H,4-5H2,1-3H3 |
InChI-Schlüssel |
DHCUPTVWOYRXAU-UHFFFAOYSA-N |
Kanonische SMILES |
CCOC(=O)C(=CNC1=CSC=C1C)C(=O)OCC |
Herkunft des Produkts |
United States |
Synthesis routes and methods
Procedure details








Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![8-Benzyl-1,4-dioxaspiro[4.5]decane](/img/structure/B8592634.png)

methanone](/img/structure/B8592651.png)
![8-Chloro-1,10a-dihydropyrrolo[1,2-b]isoquinoline-3,10(2H,5H)-dione](/img/structure/B8592652.png)









![1H-Indole, 3-[2-[[(1,1-dimethylethyl)dimethylsilyl]oxy]ethyl]-](/img/structure/B8592733.png)
